molecular formula C15H10ClN3O3 B585512 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity) CAS No. 1346604-43-0

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity)

Cat. No. B585512
M. Wt: 319.737
InChI Key: GYAWOVGCEQLWHW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone, also known as Clonazepam Impurity B or Clonazepam Related Compound A, is an impurity of Clonazepam . It has a molecular formula of C15H10ClN3O3 and a molecular weight of 315.71 .


Synthesis Analysis

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone is typically achieved through chemical synthesis . The exact process and reagents used can vary and are often proprietary to the manufacturer.


Molecular Structure Analysis

The molecular structure of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone consists of a quinolinone core with a 2-chlorophenyl group at the 4-position, a nitro group at the 6-position, and an amino group at the 3-position .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy in Epilepsy

Clonazepam, closely related to 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, is extensively studied for its anticonvulsant properties. The drug demonstrates a broad spectrum of activity against various types of epilepsy, including status epilepticus and minor motor seizures of childhood. Its effectiveness is attributed to its structural and pharmacological profile, which may shed light on the significance of related impurities in its synthesis and potential effects (Finder, Brogden, Speight, & Avery, 1976).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including compounds structurally related to 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, are recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with metallic surfaces, highlighting their potential application beyond pharmacology into materials science (Verma, Quraishi, & Ebenso, 2020).

Implications in Medicinal Chemistry

The quinazolinone nucleus, closely related to quinoline structures, underscores the chemical versatility and potential of quinoline derivatives, including Clonazepam impurities, in developing new medicinal agents. These compounds have been synthesized and tested for various biological activities, reflecting the broad applicability of quinoline-based structures in drug discovery and development (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

properties

IUPAC Name

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWOVGCEQLWHW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4

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